![molecular formula C16H24BrNZn B14896060 3-[(2,2,6,6-Tetramethyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14896060.png)
3-[(2,2,6,6-Tetramethyl-1-piperidino)methyl]phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2,2,6,6-Tetramethyl-1-piperidino)methyl]phenylZinc bromide is an organozinc compound with the molecular formula C16H24BrNZn. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,2,6,6-Tetramethyl-1-piperidino)methyl]phenylZinc bromide typically involves the reaction of 3-bromomethylbenzene with 2,2,6,6-tetramethylpiperidine in the presence of a zinc source. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2,2,6,6-Tetramethyl-1-piperidino)methyl]phenylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alkyl halides and aryl halides.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: Anhydrous solvents like THF are preferred to maintain the reactivity of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. In coupling reactions, the primary products are typically biaryl or alkyl-aryl compounds .
Applications De Recherche Scientifique
3-[(2,2,6,6-Tetramethyl-1-piperidino)methyl]phenylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of complex molecules.
Biology: It can be used in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Its derivatives are explored for potential therapeutic applications.
Industry: It is used in the production of fine chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[(2,2,6,6-Tetramethyl-1-piperidino)methyl]phenylZinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, including nucleophilic substitution and coupling reactions. The zinc atom acts as a Lewis acid, facilitating the activation of the carbon-bromine bond and promoting the reaction with nucleophiles or catalysts .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound used as a hindered base in organic synthesis.
Lithium tetramethylpiperidide: A stronger base derived from 2,2,6,6-tetramethylpiperidine.
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl radical: A stable radical used in various chemical reactions.
Uniqueness
3-[(2,2,6,6-Tetramethyl-1-piperidino)methyl]phenylZinc bromide is unique due to its combination of stability and reactivity. The presence of the zinc atom allows it to participate in a wide range of reactions, making it a versatile reagent in organic synthesis. Its ability to form stable organozinc intermediates sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C16H24BrNZn |
|---|---|
Poids moléculaire |
375.7 g/mol |
Nom IUPAC |
bromozinc(1+);2,2,6,6-tetramethyl-1-(phenylmethyl)piperidine |
InChI |
InChI=1S/C16H24N.BrH.Zn/c1-15(2)11-8-12-16(3,4)17(15)13-14-9-6-5-7-10-14;;/h5-6,9-10H,8,11-13H2,1-4H3;1H;/q-1;;+2/p-1 |
Clé InChI |
DSMZTXLESIFZCS-UHFFFAOYSA-M |
SMILES canonique |
CC1(CCCC(N1CC2=CC=C[C-]=C2)(C)C)C.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-5-(2-diethylamino-ethyl)-5H-pyrido[4,3-b]indole-4-carbonitrile](/img/structure/B14895979.png)
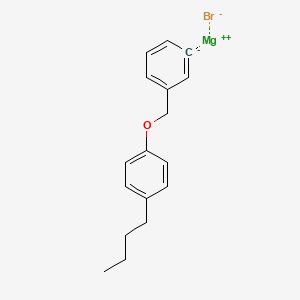
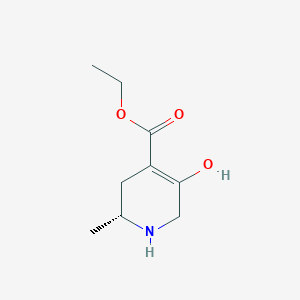


![2-methoxy-N-[(2Z)-4-methyl-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B14896010.png)
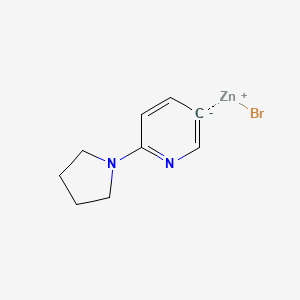
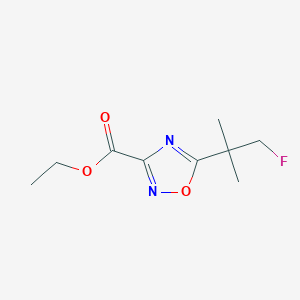
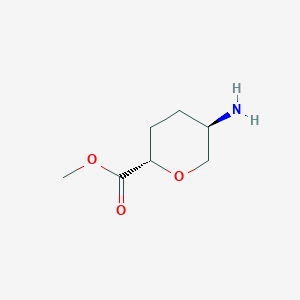
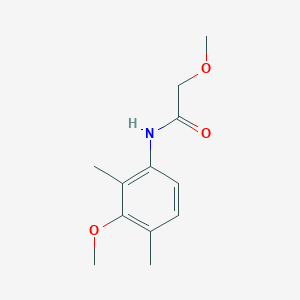
![(2E)-4-oxo-4-({3-[(propan-2-yloxy)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)but-2-enoic acid](/img/structure/B14896040.png)


![5-[(Trifluoroacetyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14896054.png)
